Methyl benzo[d]oxazole-4-carboxylate
CAS No.: 128156-54-7
Cat. No.: VC21175703
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
![Methyl benzo[d]oxazole-4-carboxylate - 128156-54-7](/images/no_structure.jpg)
Specification
CAS No. | 128156-54-7 |
---|---|
Molecular Formula | C9H7NO3 |
Molecular Weight | 177.16 g/mol |
IUPAC Name | methyl 1,3-benzoxazole-4-carboxylate |
Standard InChI | InChI=1S/C9H7NO3/c1-12-9(11)6-3-2-4-7-8(6)10-5-13-7/h2-5H,1H3 |
Standard InChI Key | XYHIHNFBMYROIE-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C2C(=CC=C1)OC=N2 |
Canonical SMILES | COC(=O)C1=C2C(=CC=C1)OC=N2 |
Introduction
Chemical Structure and Identification
Methyl benzo[d]oxazole-4-carboxylate is characterized by its unique molecular structure consisting of a benzene ring fused with an oxazole ring (which contains both oxygen and nitrogen atoms), along with a methyl carboxylate group at the fourth position. This structural arrangement contributes significantly to the compound's chemical reactivity and biological activities.
The key physical and chemical properties of Methyl benzo[d]oxazole-4-carboxylate are summarized in Table 1:
Table 1: Physical and Chemical Properties of Methyl benzo[d]oxazole-4-carboxylate
Property | Value |
---|---|
Molecular Formula | C9H7NO3 |
Molecular Weight | 177.16 g/mol |
CAS Number | 128156-54-7 |
IUPAC Name | Methyl 1,3-benzoxazole-4-carboxylate |
Common Synonyms | 4-Benzoxazolecarboxylic acid methyl ester, Methyl Benzoxazole-4-carboxylate |
Structure Type | Heterocyclic compound (Benzo[d]oxazole derivative) |
PubChem CID | 14616761 |
Standard InChIKey | Not specified in sources |
The compound's structure can be confirmed and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) . These methods provide detailed information about the arrangement of atoms and functional groups within the molecule.
Synthesis and Preparation Methods
While the search results provide limited information on specific synthesis protocols for Methyl benzo[d]oxazole-4-carboxylate, several methods can be inferred based on general synthetic approaches for similar benzo[d]oxazole derivatives.
The synthesis of this compound typically involves complex organic chemistry reactions. The structure of Methyl benzo[d]oxazole-4-carboxylate suggests that it may be prepared through methods involving the formation of the oxazole ring followed by functionalization of the carboxylate group.
Related oxazole-4-carboxylate derivatives, such as macrooxazoles, have been isolated from natural sources and synthesized through multi-step processes. For instance, macrooxazoles A-D have been isolated from the plant pathogenic fungus Phoma macrostoma . These compounds share structural similarities with Methyl benzo[d]oxazole-4-carboxylate, suggesting potential common synthetic pathways.
Biological Activities
Antimicrobial Activity
One of the most significant biological properties of Methyl benzo[d]oxazole-4-carboxylate is its antimicrobial activity. Studies have demonstrated that this compound exhibits antibacterial effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli . This activity highlights the potential application of Methyl benzo[d]oxazole-4-carboxylate in the development of new antibiotics.
Related research on similar benzoxazole derivatives has shown promising antibacterial and antifungal properties. For instance, some derivatives have demonstrated significant activity against Bacillus cereus, with minimum inhibitory concentrations (MICs) generally within the range of 3.9-250 μg/mL against various bacterial strains . These findings suggest that the core benzoxazole structure, present in Methyl benzo[d]oxazole-4-carboxylate, contributes significantly to antimicrobial activity.
Antioxidant Properties
Research indicates that Methyl benzo[d]oxazole-4-carboxylate possesses free radical scavenging properties, suggesting potential antioxidant activity . Antioxidants play a crucial role in neutralizing harmful free radicals in biological systems, which are associated with various diseases and aging processes. The antioxidant properties of this compound suggest its potential application in preventing oxidative stress-related conditions and as a component in pharmaceutical formulations targeting such conditions.
Enzyme Inhibition
Studies have identified Methyl benzo[d]oxazole-4-carboxylate as a potential inhibitor of certain enzymes, including acetylcholinesterase (AChE) . AChE inhibitors are important in the treatment of neurodegenerative conditions such as Alzheimer's disease. The enzyme inhibitory properties of this compound highlight its potential in the development of drugs for treating such conditions, although further research is needed to determine its efficacy and safety in this context.
Biological Activity | Target/Effect | Potential Application |
---|---|---|
Antimicrobial | Inhibits growth of bacteria (S. aureus, E. coli) | Development of antibiotics |
Antioxidant | Free radical scavenging | Prevention of oxidative stress-related conditions |
Enzyme Inhibition | Potential inhibitor of acetylcholinesterase (AChE) | Treatment of neurodegenerative diseases |
Related Compounds and Structural Analogs
Several compounds structurally related to Methyl benzo[d]oxazole-4-carboxylate have been identified and studied for their biological activities. These include other oxazole-4-carboxylate derivatives with various substitutions on the basic structure.
Macrooxazoles
Macrooxazoles A-D represent a group of 2,5-disubstituted oxazole-4-carboxylic acid derivatives that share structural similarities with Methyl benzo[d]oxazole-4-carboxylate. These compounds have been isolated from the plant pathogenic fungus Phoma macrostoma . Specifically:
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Macrooxazole A is identified as methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate
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Macrooxazole C is methyl 2-(4-hydroxybenzyl)-vinyloxazole-4-carboxylate
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Macrooxazole D is methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate
These compounds differ from Methyl benzo[d]oxazole-4-carboxylate primarily in their substituents and the structure of the heterocyclic ring system, but they share the core oxazole-4-carboxylate functionality.
Methyl 2-Benzyloxazole-4-carboxylate
Another related compound is Methyl 2-Benzyloxazole-4-carboxylate, which features a benzyl group at the 2-position of the oxazole ring. This compound has similarities to Methyl benzo[d]oxazole-4-carboxylate but differs in that it lacks the fused benzene ring structure. Instead, it has a separate benzyl group attached to the oxazole ring.
Table 3: Comparison of Methyl benzo[d]oxazole-4-carboxylate with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
---|---|---|---|
Methyl benzo[d]oxazole-4-carboxylate | C9H7NO3 | 177.16 | Fused benzene-oxazole ring system |
Methyl 2-Benzyloxazole-4-carboxylate | C12H11NO3 | 217.22 | Benzyl group at 2-position of oxazole |
Macrooxazole A | Not specified | Not specified | 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl) substitution |
Macrooxazole C | Not specified | Not specified | 2-(4-hydroxybenzyl)-vinyl substitution |
Applications in Medicinal Chemistry
The diverse biological activities of Methyl benzo[d]oxazole-4-carboxylate make it a valuable compound in medicinal chemistry and drug development. Its applications span several areas:
Antimicrobial Development
The demonstrated antibacterial activity of Methyl benzo[d]oxazole-4-carboxylate against Staphylococcus aureus and Escherichia coli suggests its potential in developing new antimicrobial agents . With the increasing concern of antibiotic resistance worldwide, compounds with novel mechanisms of action are highly sought after in pharmaceutical research.
Neurodegenerative Disease Treatment
The potential acetylcholinesterase inhibitory properties of this compound highlight its possible application in the treatment of neurodegenerative conditions such as Alzheimer's disease . AChE inhibitors increase acetylcholine levels in the brain, which can improve cognitive function in patients with cholinergic deficits.
Future Research Directions
Despite the promising biological activities identified for Methyl benzo[d]oxazole-4-carboxylate, several areas require further investigation:
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship (SAR) studies are needed to understand how structural modifications of Methyl benzo[d]oxazole-4-carboxylate affect its biological activities. Such studies would involve synthesizing various derivatives with different substituents and evaluating their biological properties.
Mechanism of Action Investigations
The exact mechanisms by which Methyl benzo[d]oxazole-4-carboxylate exerts its antimicrobial, antioxidant, and enzyme inhibitory effects remain to be fully elucidated. Further research using molecular biology and biochemical techniques is necessary to understand these mechanisms at the molecular level.
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